An In-depth Technical Guide to 2,6-Dibromohydroquinone: Core Properties and Scientific Applications
An In-depth Technical Guide to 2,6-Dibromohydroquinone: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromohydroquinone is a halogenated aromatic organic compound belonging to the hydroquinone family. Characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and two bromine atoms at the ortho-positions 2 and 6, this molecule serves as a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its unique electronic and steric properties, conferred by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing, sterically bulky bromine atoms, govern its reactivity and biological activity.
This technical guide provides a comprehensive overview of the fundamental properties of 2,6-Dibromohydroquinone, including its physicochemical characteristics, synthesis, and reactivity. Furthermore, it delves into its applications, particularly its role as a precursor for bioactive molecules and its potential in drug discovery and development. The information presented herein is intended to equip researchers and professionals with the core knowledge required to effectively utilize this compound in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2,6-Dibromohydroquinone is paramount for its handling, application in reactions, and for the interpretation of experimental data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Br₂O₂ | [1] |
| Molecular Weight | 267.90 g/mol | [1] |
| CAS Number | 3333-25-3 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 164 °C | [1] |
| Boiling Point | 283 °C | [1] |
| IUPAC Name | 2,6-dibromobenzene-1,4-diol | [2] |
| Synonyms | 1,3-Dibromo-2,5-dihydroxybenzene, 2,6-Dibromo-1,4-benzenediol | [1] |
Synthesis of 2,6-Dibromohydroquinone
A plausible synthetic route, based on established bromination procedures for phenols and hydroquinones, is outlined below. It is important to note that this is a generalized protocol and may require optimization.
Experimental Protocol: Synthesis of Dibromohydroquinone Isomers
This protocol is adapted from the synthesis of 2,5-dibromohydroquinone and serves as a foundational method.[3]
Materials:
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Hydroquinone
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Glacial Acetic Acid
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Bromine
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Ice
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Water
Procedure:
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In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet, dissolve hydroquinone in glacial acetic acid.
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Cool the flask in an ice bath.
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Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred hydroquinone solution. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
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Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and unreacted bromine.
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The crude product, a mixture of dibrominated isomers, can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to isolate the desired 2,6-Dibromohydroquinone.
Causality Behind Experimental Choices:
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Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve both hydroquinone and bromine, facilitating the reaction.
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Ice Bath: The bromination of phenols is an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.
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Slow Addition of Bromine: This is crucial to prevent a rapid temperature increase and to control the extent of bromination, reducing the likelihood of forming over-brominated products.
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Recrystallization: This purification technique relies on the differential solubility of the desired product and impurities in a given solvent system at different temperatures, allowing for the isolation of pure 2,6-Dibromohydroquinone.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 2,6-Dibromohydroquinone.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2,6-Dibromohydroquinone is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will likely be observed in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and should appear as a singlet. The electron-donating hydroxyl groups will shield these protons, while the electron-withdrawing bromine atoms will deshield them. The net effect will determine the final chemical shift, which is expected to be in the aromatic region (δ 6.5-8.0 ppm). The hydroxyl protons will also give rise to a signal, the chemical shift of which is dependent on concentration, solvent, and temperature, and it will typically be a broad singlet.
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¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms of the aromatic ring due to the molecule's symmetry. The carbon atoms attached to the hydroxyl groups (C-OH) will be significantly deshielded and appear at a higher chemical shift compared to the carbon atoms bearing the bromine atoms (C-Br) and the protonated carbons (C-H).
Mass Spectrometry
The mass spectrum of 2,6-Dibromohydroquinone will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in nearly 1:1 natural abundance). This will result in a molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. The exact mass can be used to confirm the elemental composition.
Chemical Reactivity and Mechanisms
The reactivity of 2,6-Dibromohydroquinone is primarily dictated by the interplay of its hydroxyl groups and the bromine substituents on the aromatic ring.
Acidity and Reactivity of Hydroxyl Groups
The hydroxyl groups of 2,6-Dibromohydroquinone are acidic and can be deprotonated by a base to form the corresponding phenoxide ions. The electron-withdrawing nature of the two bromine atoms increases the acidity of the hydroxyl groups compared to unsubstituted hydroquinone.
A key aspect of its reactivity is the selective mono-O-alkylation, which has been demonstrated to be dependent on the reaction conditions.[4][5] The monoanion, formed with one equivalent of base, preferentially alkylates at the more sterically hindered oxygen atom (at position 1), while the dianion, formed with two equivalents of base, favors alkylation at the less hindered oxygen atom (at position 4).[4] This selectivity is influenced by solvation effects, with solvents like dimethyl sulfoxide (DMSO) enhancing the selectivity.[4]
Oxidation-Reduction Chemistry
Like other hydroquinones, 2,6-Dibromohydroquinone can undergo oxidation to form the corresponding p-benzoquinone, 2,6-dibromo-p-benzoquinone. This reversible two-electron, two-proton redox process is fundamental to the biological activity of many quinone-based compounds. The redox potential of this transformation is influenced by the electronic effects of the bromine substituents.
Applications in Research and Drug Development
2,6-Dibromohydroquinone's structure makes it a valuable building block in medicinal chemistry and a tool for studying biological processes.[1]
Precursor for Bioactive Molecules
The reactivity of the hydroxyl groups and the potential for substitution of the bromine atoms make 2,6-Dibromohydroquinone an attractive starting material for the synthesis of a variety of derivatives. These derivatives are often investigated for their potential biological activities.[1] For instance, the synthesis of amino-substituted bromo-benzoquinones, which can be derived from the corresponding dibromohydroquinones, has been explored for the development of novel antimicrobial agents.[6] The rationale behind this is that the quinone scaffold is a common feature in many natural and synthetic compounds with antimicrobial properties.
Role in Structure-Activity Relationship (SAR) Studies
2,6-Dibromohydroquinone and its derivatives are utilized as reference compounds in structure-activity relationship studies.[1] By systematically modifying the structure of the hydroquinone core and evaluating the corresponding changes in biological activity, researchers can gain insights into the key structural features required for a desired therapeutic effect. This information is crucial for the rational design of more potent and selective drug candidates.
Potential as a Bioactive Molecule
2,6-Dibromohydroquinone itself is investigated for its potential antimicrobial, antioxidant, and enzyme-modulating properties.[1] The hydroquinone moiety can participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells. This mechanism is often exploited in the design of anticancer and antimicrobial agents. Furthermore, the specific arrangement of the hydroxyl and bromine groups can facilitate interactions with the active sites of enzymes, leading to their inhibition.
Safety and Handling
2,6-Dibromohydroquinone is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]
Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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Wash skin thoroughly after handling.
Storage:
Store in a well-ventilated place. Keep the container tightly closed. It is recommended to store at temperatures between 10°C and 25°C.[1]
Conclusion
2,6-Dibromohydroquinone is a multifaceted chemical compound with a rich chemistry and significant potential in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structural features provide a platform for the synthesis of diverse derivatives with a range of biological activities. While further research is needed to fully elucidate its mechanisms of action and to develop specific therapeutic applications, the fundamental properties and reactivity profile outlined in this guide provide a solid foundation for researchers to explore the potential of this intriguing molecule. As with any chemical reagent, adherence to proper safety and handling procedures is essential when working with 2,6-Dibromohydroquinone.
References
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Dorman, L. C. (1966). Selective Mono-O-alkylation of 2,6-Dibromohydroquinone. The Journal of Organic Chemistry, 31(10), 3666–3668. [Link]
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ACS Publications. (n.d.). Selective Mono-O-alkylation of 2,6-Dibromohydroquinone. The Journal of Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Supporting information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dibromohydroquinone. Retrieved from [Link]
